Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate
Description
Structure
3D Structure
Properties
CAS No. |
52317-31-4 |
|---|---|
Molecular Formula |
C11H13NO6S |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
ethyl 4-methyl-3-methylsulfonyl-5-nitrobenzoate |
InChI |
InChI=1S/C11H13NO6S/c1-4-18-11(13)8-5-9(12(14)15)7(2)10(6-8)19(3,16)17/h5-6H,4H2,1-3H3 |
InChI Key |
QSQZFJCIEFANLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)S(=O)(=O)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Batch Nitration with Mixed Acids
Traditional batch nitration employs a mixture of fuming nitric acid (95–98%) and concentrated sulfuric acid (50–98%) at temperatures between 0–5°C. The exothermic reaction requires rigorous cooling to prevent polynitration or decomposition. For example, in a comparable synthesis of methyl 3-methyl-4-butyryl-5-nitrobenzoate, a 1:1.5–9.0 molar ratio of substrate to nitric acid achieved 83% yield under batch conditions.
Continuous Flow Nitration
Modern approaches adopt continuous flow reactors to enhance safety and efficiency. A patented method for analogous nitrobenzoates utilized a Teflon-coated reactor (20 m length, 3 mm diameter) maintained at 5–40°C, reducing reaction time to 1–30 minutes. This method minimized byproducts like dinitro derivatives, achieving 83–85% yields with stoichiometric acid usage, contrasting batch processes requiring excess reagents.
Sulfonylation for Methylsulfonyl Group Incorporation
The methylsulfonyl group at position 3 is introduced via electrophilic sulfonylation. Methylsulfonyl chloride (MsCl) serves as the sulfonating agent, with pyridine or dimethylaminopyridine (DMAP) neutralizing liberated HCl.
Optimal Reaction Conditions
Reactions proceed under anhydrous conditions in dichloromethane or 1,2-dichloroethane at 0–25°C. Stoichiometric pyridine (1.1–1.5 equivalents) ensures complete conversion, while DMAP (0.1 equivalents) accelerates the reaction via nucleophilic catalysis. Post-sulfonylation, aqueous workup removes residual acid, yielding the sulfonylated intermediate in >90% purity.
Esterification Techniques
Esterification completes the synthesis by converting the carboxylic acid to the ethyl ester. Two primary methods dominate:
Fischer Esterification
Heating the carboxylic acid with excess ethanol and catalytic sulfuric acid under reflux (78–80°C) achieves esterification over 6–12 hours. While cost-effective, this method suffers from equilibrium limitations, necessitating molecular sieves or Dean-Stark traps to remove water, yielding 70–80% product.
Acyl Chloride Intermediate
Superior yields (85–90%) are obtained via acyl chloride formation. Thionyl chloride (1.2 equivalents) converts the acid to its acyl chloride at 60–70°C, followed by ethanol addition at 0–5°C to prevent transesterification. This method, exemplified in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, minimizes side reactions and simplifies purification.
Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Nitration | Batch, −5°C, 12h | Continuous flow, 5–40°C, 30min |
| Sulfonylation | Pyridine/DMAP, 0–25°C | Automated reagent dosing |
| Esterification | Acyl chloride method | Catalytic Fischer conditions |
| Yield | 75–85% | 80–90% |
| Purity | Chromatography (95–99%) | Recrystallization (90–95%) |
Industrial processes prioritize throughput and cost, favoring continuous flow nitration and catalytic esterification. Laboratory methods emphasize flexibility, employing chromatography for purity.
Optimization and Challenges
Regioselectivity in Nitration
The methyl group at position 4 directs nitration to position 5 (para), but competing ortho nitration (position 3) can occur. Kinetic control via low temperatures (−5°C) and dilute nitric acid (1.5 equivalents) suppresses ortho byproducts.
Scientific Research Applications
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals with anti-inflammatory or antimicrobial properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate exerts its effects depends on its specific application. In biological systems, the nitro group can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, making it more effective in various applications.
Comparison with Similar Compounds
Key Compounds for Comparison:
Methyl 4-Amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5) Substituents: 4-amino, 3-methoxy, 5-nitro. Molecular Formula: C₉H₁₀N₂O₅. Properties: The amino and methoxy groups are electron-donating, reducing electrophilicity at the aromatic ring compared to the target compound. This likely decreases reactivity in nucleophilic substitution reactions but enhances solubility in polar solvents.
Ethyl 4-chloro-2-nitro-5-(2-nitrophenyl)sulfanylbenzoate (CAS 62486-40-2)
- Substituents : 4-chloro, 2-nitro, 5-(2-nitrophenyl)sulfanyl.
- Molecular Formula : C₁₅H₁₁ClN₂O₆S.
- Properties : The sulfanyl group (S-linked) and dual nitro groups create strong electron-withdrawing effects, akin to the methylsulfonyl group in the target compound. However, steric hindrance from the 2-nitrophenyl group may reduce reactivity compared to the less bulky methylsulfonyl group.
Ethyl 4-nitrobenzoylacetate (from Biopharmacule catalog)
- Substituents : 4-nitro, acetyloxy.
- Properties : Lacks the methylsulfonyl group, leading to weaker electron-withdrawing effects. Likely more reactive in ester hydrolysis due to reduced steric protection.
Comparative Analysis Table:
*Estimated based on structural formula.
Physicochemical Properties
Solubility and Stability:
- This compound : Predicted to exhibit low solubility in water due to the hydrophobic ethyl ester and methyl groups. The methylsulfonyl group enhances stability against oxidation but may increase susceptibility to nucleophilic attack at the sulfonyl moiety.
- Methyl 4-Amino-3-methoxy-5-nitrobenzoate : Higher water solubility due to the amino and methoxy groups. The amino group may confer instability under acidic conditions.
- Ethyl 4-chloro-2-nitro-5-(2-nitrophenyl)sulfanylbenzoate : Likely highly stable due to multiple nitro groups but with poor solubility in non-polar solvents.
Biological Activity
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H11NO4S
- Molecular Weight : 241.26 g/mol
- CAS Number : Not directly available but can be referenced through PubChem.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group and the methylsulfonyl moiety suggests potential mechanisms involving:
- Electrophilic Attack : The nitro group can act as an electrophile, participating in nucleophilic substitution reactions.
- Redox Activity : The compound may influence redox-sensitive pathways, potentially affecting cellular signaling and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity. The Minimum Inhibitory Concentration (MIC) values were determined in comparison to standard antibiotics, showcasing its potential as an alternative antimicrobial agent.
| Pathogen Type | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Ampicillin | 32 |
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity, particularly in breast cancer cells (MCF-7), with an IC50 value indicating significant anti-cancer potential.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 15 | Significant apoptosis observed |
| HeLa | 30 | Moderate cytotoxicity |
| HEK293 | >100 | Low toxicity to normal cells |
Case Studies
-
Case Study on Antibacterial Activity :
A recent study focused on the antibacterial effects of this compound against multidrug-resistant strains. Results showed that this compound inhibited growth effectively, leading to further investigations into its mechanism, which suggested disruption of bacterial cell wall synthesis. -
Case Study on Cancer Cell Lines :
Another investigation assessed the compound's impact on apoptosis in MCF-7 cells. Flow cytometry analysis revealed increased early and late apoptotic cells upon treatment with this compound, indicating a mechanism involving programmed cell death.
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:
- Nitro Group Introduction: Electrophilic nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C .
- Methylsulfonyl Incorporation: Sulfonation via reaction with methylsulfonyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions .
- Esterification: Ethyl ester formation using ethanol and a catalytic acid (e.g., H₂SO₄) under reflux .
Optimization Tips: - Use Pd/C-catalyzed hydrogenation for nitro reduction intermediates to avoid over-reduction .
- Employ coupling agents like EDAC (ethylcarbodiimide) with DMAP (dimethylaminopyridine) for amide/ester bond formation in inert solvents (e.g., 1,2-dichloroethane) .
Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to resolve aromatic protons, methylsulfonyl, and ester groups. NOESY can confirm spatial proximity of substituents .
- X-ray Crystallography: Single-crystal analysis using SHELXL refinement (SHELX suite) to resolve bond lengths/angles and confirm stereoelectronic effects .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF for molecular ion validation .
Advanced: How can researchers resolve contradictions in crystallographic data or unexpected hydrogen-bonding patterns?
Methodological Answer:
- Cross-Validation: Refine data using multiple software (e.g., SHELXL vs. OLEX2) to identify systematic errors .
- Graph Set Analysis: Apply Etter’s formalism to categorize hydrogen-bonding motifs (e.g., rings, chains) and compare with analogous nitrobenzoate derivatives .
- Thermal Motion Analysis: Use anisotropic displacement parameters in SHELXL to distinguish disorder from dynamic effects .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?
Methodological Answer:
- Functional Group Modifications: Synthesize derivatives by replacing the nitro group (e.g., amine via reduction) or methylsulfonyl (e.g., sulfonamide) to assess steric/electronic impacts .
- Enzyme Assays: Test inhibitory activity against target enzymes (e.g., Sortase A) using fluorescence-quenching assays (IC₅₀ determination) .
- Computational Docking: Perform molecular docking (AutoDock Vina) to predict binding modes, focusing on π-π stacking (nitro group) and hydrophobic interactions (methylsulfonyl) .
Advanced: How should researchers address unexpected byproducts during synthesis?
Methodological Answer:
- Byproduct Identification: Use LC-MS/MS or GC-MS to detect intermediates (e.g., over-sulfonated derivatives) .
- Reaction Monitoring: Employ in-situ FTIR to track nitro group conversion and esterification progress .
- Mechanistic Studies: Probe side reactions (e.g., ester hydrolysis) under varying pH/temperature conditions using kinetic analysis .
Advanced: What methodologies assess the compound’s stability under physiological or storage conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate in buffer solutions (pH 1–9) at 37°C, monitoring degradation via HPLC. The ester group is prone to alkaline hydrolysis .
- Thermal Analysis: Use TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) to determine decomposition thresholds .
- Light Sensitivity: Expose to UV-Vis light and track nitro group reduction using UV spectroscopy .
Advanced: How can hydrogen-bonding networks in co-crystals be engineered for improved bioavailability?
Methodological Answer:
- Co-Crystallization Screens: Screen with GRAS (Generally Recognized as Safe) co-formers (e.g., citric acid) using solvent evaporation.
- Graph Set Analysis: Design synthons where the nitro group acts as a hydrogen-bond acceptor, and methylsulfonyl contributes to hydrophobic packing .
- Dissolution Testing: Compare dissolution rates of co-crystals vs. pure compound in simulated biological fluids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
